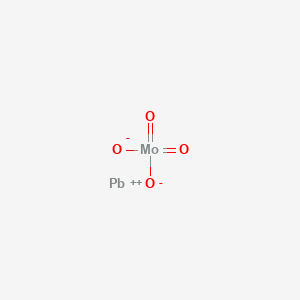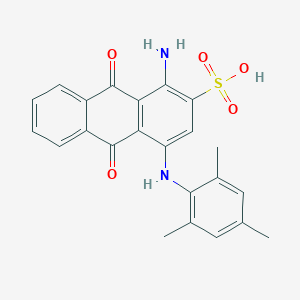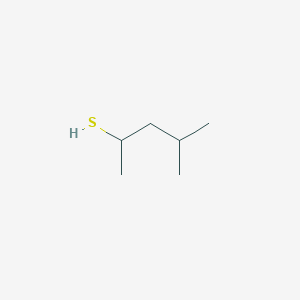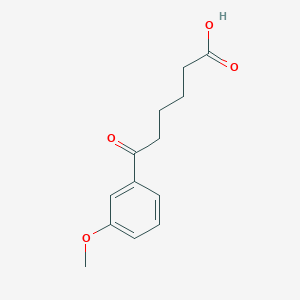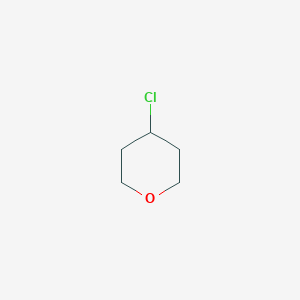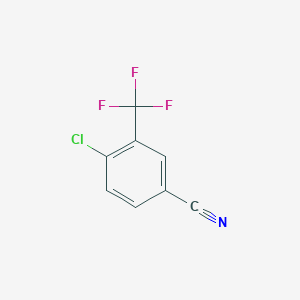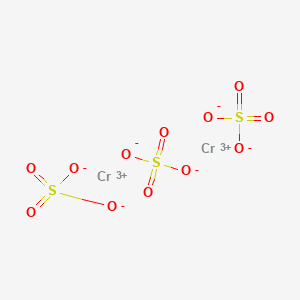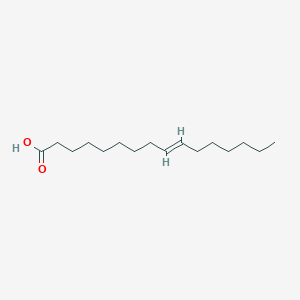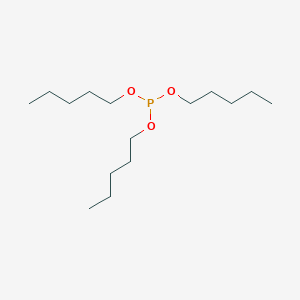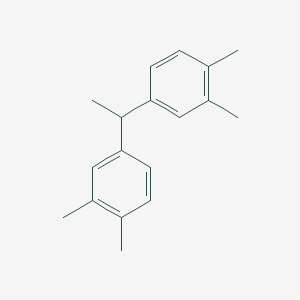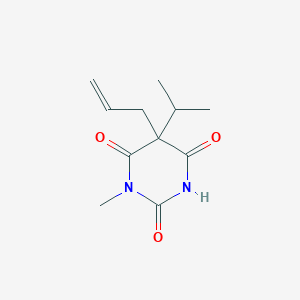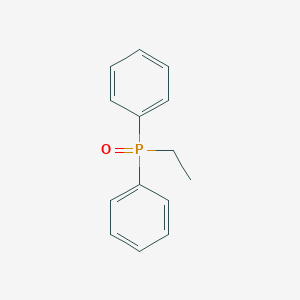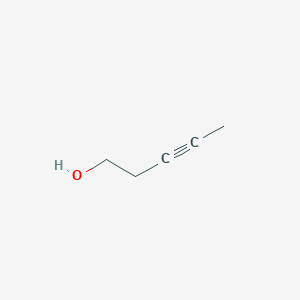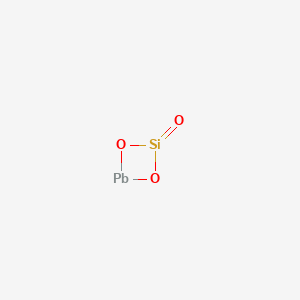
Lead monosilicate
描述
Lead Monosilicate, also known as lead (II) metasilicate or lead silicon trioxide, is a compound with the linear formula PbSiO3 . It appears as a white powder or pale yellow to golden yellow heavy glass grains . The compound is insoluble in water and ethanol, and slightly soluble in strong acid .
Synthesis Analysis
Lead Monosilicate is synthesized by melting lead oxide and silica sand at high temperatures. The resulting mixture is then cooled, crushed, and sieved to obtain lead silicate .Molecular Structure Analysis
The molecular formula of Lead Monosilicate is O3PbSi, and its molecular weight is 283.28 . The lead atom has a radius of 175 pm and a Van der Waals radius of 202 pm . The number of electrons in each of Lead’s shells is [2, 8, 18, 32, 18, 4] and its electron configuration is [Xe] 4f 14 5d 10 6s 2 6p 2 .Physical And Chemical Properties Analysis
Lead Monosilicate has a density of 6.5 g/cm3 and a melting point of 680-730°C . It is insoluble in water and organic solvents . The compound appears as a white monoclinic crystalline powder . It has a refractive index of 2.01 .科学研究应用
Genotoxic Effects of Lead
Lead, including forms like lead monosilicate, has been extensively studied for its genotoxic effects. Research has highlighted its role as a possible human carcinogen due to its mutagenic, clastogenic, and carcinogenic properties. The genotoxicity of lead, as indicated in a 2010 study, involves indirect mechanisms such as the inhibition of DNA repair or the production of free radicals (García-Léston et al., 2010).
Lead Detoxification in Plants
A study in 2015 revealed the potential of aquatic macrophyte Equisetum diffusum in lead detoxification. This plant can absorb lead from waste cathode ray tube powder, suggesting a natural method for managing lead contamination. The research proposed the role of monosilicic acid in lead detoxification and its interaction with lead in environmental applications (Pant, Sharma, & Singh, 2015).
Adsorption Characteristics for Lead Ion Removal
Lead(II) ions' removal from aqueous solutions has been explored using clay-based composites. The study focused on developing adsorbents to reduce lead toxicity in water, which is crucial due to lead's severe impact on human health. This research contributes to understanding how lead compounds like lead monosilicate can be mitigated in water bodies (Şölener et al., 2008).
Lead Tolerance and Phytoremediation Strategies
The strategies for lead tolerance in plants, including their use in phytoremediation, have been a key area of research. Studies show how plants can adapt to lead exposure and the mechanisms they employ for detoxification, such as binding lead ions with phytochelatin. This research is crucial for understanding environmental management of lead and its compounds (Gupta, Huang, & Corpas, 2013).
Lead-Interacting Proteins and Lead Poisoning
Investigating the molecular targets of lead and the pathways affected by lead poisoning, a study in 2018 identified proteins that interact with lead. These interactions help understand the broad range of symptoms associated with lead poisoning, providing insights into the molecular mechanisms of lead compounds like lead monosilicate (de Souza, de Andrade, & Dalmolin, 2018).
安全和危害
属性
IUPAC Name |
1,3,2,4λ2-dioxasilaplumbetane 2-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/O3Si.Pb/c1-4(2)3;/q-2;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPIWWDEGJLLCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Si]1O[Pb]O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3PbSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,2,4lambda2-Dioxasilaplumbetane 2-oxide | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



